molecular formula C19H21N3O3 B2870519 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide CAS No. 2097860-99-4

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide

Numéro de catalogue B2870519
Numéro CAS: 2097860-99-4
Poids moléculaire: 339.395
Clé InChI: TXPFGGVYJMVNRI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. The JAK family of enzymes plays a crucial role in the signaling pathways of cytokines and growth factors, making them an attractive target for the development of therapeutics for a variety of diseases. CP-690,550 has been extensively studied for its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Mécanisme D'action

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide works by inhibiting the activity of the JAK family of enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting these enzymes, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide has been shown to have a number of biochemical and physiological effects. In animal models of rheumatoid arthritis, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide has been shown to reduce inflammation, synovial hyperplasia, and joint destruction. In clinical trials, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide has been shown to improve physical function and reduce the signs and symptoms of rheumatoid arthritis. N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide has also been shown to be effective in reducing the severity of psoriasis in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying the JAK family of enzymes and their role in cytokine signaling pathways. However, one limitation of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide is that it is a small molecule inhibitor, which can have off-target effects and may not be specific to the JAK family of enzymes.

Orientations Futures

There are a number of potential future directions for research on N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide. One area of interest is the development of more specific inhibitors of the JAK family of enzymes, which could reduce the risk of off-target effects. Another area of interest is the potential use of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, research could focus on understanding the long-term effects of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide treatment and its potential for combination therapy with other drugs.

Méthodes De Synthèse

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the condensation of 3-cyclopropyl-6-hydroxy-1(6H)-pyridazinecarboxylic acid with 4-oxo-4-phenylbutanoic acid, followed by the addition of ethylamine and the subsequent formation of the amide bond. The final product is then purified through a series of chromatographic steps.

Applications De Recherche Scientifique

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide has been extensively studied for its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis. It has been shown to be effective in reducing inflammation and improving symptoms in animal models of these diseases. In clinical trials, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and improving physical function in patients.

Propriétés

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-17(15-4-2-1-3-5-15)9-10-18(24)20-12-13-22-19(25)11-8-16(21-22)14-6-7-14/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPFGGVYJMVNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.